(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6+/m0/s1 |
InChI Key |
OAJNJXJCKQKODM-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CN2)F |
Canonical SMILES |
C1C2CC(C1CN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under conditions that promote the formation of the bicyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used to study the effects of fluorine substitution on biological activity. Its bicyclic structure can also serve as a model for studying the conformational properties of similar compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability or improved binding affinity to biological targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The bicyclic structure can also influence the compound’s conformational flexibility, affecting its ability to interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Stereochemical Variations
Bicyclo[2.2.1]heptane vs. Bicyclo[3.2.1]octane Derivatives
- Bicyclo[2.2.1]heptane (Compound [32]) : A derivative with the (1S,3S,4R)-2-azabicyclo[2.2.1]heptane unit exhibits moderate antiproliferative activity (IC50 = 77.57 µM).
- Bicyclo[3.2.1]octane (Compound [33]) : Incorporating a (1S,4S,5R)-2-azabicyclo[3.2.1]octane unit alongside the heptane scaffold significantly enhances activity (IC50 = 6.25 µM), likely due to increased conformational rigidity and improved receptor binding .
Stereochemical Misassignments
A compound initially misidentified as (1S,3R,4R)-2-azabicyclo[2.2.1]heptane was later corrected to (1S,4S,5R)-2-azabicyclo[3.2.1]octane. This structural revision underscores the critical impact of ring expansion on stereochemistry and chiral induction, with pseudo-enantiomers showing divergent enantiomeric excess (e.g., 90% vs. 10%) in catalytic applications .
Substituent Effects: Fluorine vs. Other Functional Groups
Fluorine Substitution
- (1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane : The 5-fluoro group enhances metabolic stability and lipophilicity, making it a candidate for CNS-targeting drugs. Its racemic hydrochloride form (CAS 2177264-77-4) has a molecular weight of 151.61 .
Trifluoromethyl and Methoxy Derivatives
- (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane : The electron-withdrawing trifluoromethyl group increases electrophilicity, favoring interactions with hydrophobic enzyme pockets. This derivative is used in asymmetric catalysis .
- Exo-4-Methoxyphenyl Kwon Bicyclic Phosphine: A methoxy-substituted analog (C19H22NO3PS) demonstrates utility in transition-metal catalysis, highlighting the role of aryl substituents in tuning steric bulk .
Heteroatom Variations: Aza vs. Oxa vs. Diazabicyclo Systems
2-Oxa-5-azabicyclo[2.2.1]heptane
The oxa-aza hybrid (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane oxalate) combines morpholine-like oxygen with a rigid scaffold. This structural motif improves solubility but may reduce metabolic stability compared to all-carbon analogs .
2,5-Diazabicyclo[2.2.1]heptane
Derivatives like (1S,4S)-2-(2,4-difluorophenyl)-5-tosyl-2,5-diazabicyclo[2.2.1]heptane act as α7 neuronal nicotinic receptor ligands. The additional nitrogen enhances hydrogen-bonding interactions, critical for receptor affinity .
Antiproliferative Activity
- (1S,4S,5R)-2-azabicyclo[3.2.1]octane Derivatives : Exhibit superior IC50 values (e.g., 6.25 µM) compared to bicyclo[2.2.1]heptane analogs, attributed to enhanced three-dimensional complementarity with biological targets .
- Biaryl Sulfonamides: Compounds incorporating (1S,4S,5R)-2-azabicyclo[3.2.1]octane show potent cytotoxicity against cancer cell lines, with EC50 values in the nanomolar range .
Catalytic Performance
- Chiral Induction : (1S,3S,4R)-2-azabicyclo[2.2.1]heptane catalysts achieve moderate enantiomeric excess (e.g., 60–70% ee) in asymmetric syntheses, while bicyclo[3.2.1]octane analogs show variable performance depending on solvent and substrate .
Biological Activity
(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, focusing on its antiproliferative effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHFN
- CAS Number : 936614-86-7
- Molecular Weight : 115.15 g/mol
The compound is characterized by a unique bicyclic structure that contributes to its biological activity. Its fluorine substitution at the 5-position enhances its interaction with biological targets.
Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study investigated its derivatives, specifically focusing on the dithiocarbamate analogs derived from this bicyclic structure.
Key Findings:
-
Cell Lines Tested :
- Cervical Cancer (CaSki)
- Breast Cancer (MDA-MB-231)
- Lung Cancer (SK-Lu-1)
-
Mechanism of Action :
- Induces apoptosis through a caspase-dependent pathway.
- Minimal necrotic cell death observed, indicating selective targeting of tumor cells over normal lymphocytes.
-
IC Values :
The following table summarizes the IC values for compound 9e, a derivative of this compound:Cell Line IC (µg/mL) CaSki 28 MDA-MB-231 18 SK-Lu-1 20
These values suggest that the compound has moderate antiproliferative activity across different cancer types, with a particular efficacy noted in breast cancer cells.
Case Studies and Research Insights
A significant study published in PubMed highlighted the synthesis of new derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and their biological evaluation for antitumor activity. The study emphasized the importance of structural modifications to enhance biological efficacy and selectivity towards tumor cells while minimizing effects on normal cells .
In Silico ADME Predictions
In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) for compound 9e indicated favorable profiles for potential drug development. These predictions suggest that modifications could lead to enhanced bioavailability and therapeutic effectiveness .
Q & A
Q. Methodological Insights :
Basic Research Question
- NMR Spectroscopy : ¹⁹F NMR confirms fluorination success (δ -120 to -180 ppm for C-F) .
- Chiral HPLC : Separates enantiomers using n-hexane/isopropanol (95:5) mobile phases .
- X-ray Crystallography : Resolves ambiguities in bicyclic ring conformations .
Advanced Tip : Couple LC-MS with ion mobility spectrometry to detect trace stereoisomers (<0.1%) .
How does fluorination at C5 influence bioactivity compared to non-fluorinated analogs?
Advanced Research Question
Fluorine’s electronegativity and size enhance binding affinity to targets like neuronal nicotinic receptors:
Q. Experimental Design :
- Compare fluorinated vs. hydroxyl/methyl analogs in dose-response assays.
- Use molecular dynamics simulations to map fluorine’s role in binding pockets .
What strategies improve enantiomeric excess (ee) in catalytic applications of this compound?
Advanced Research Question
- Ligand Design : Pseudo-enantiomeric ligands (e.g., (1S,3S,4R)-2-azabicyclo[2.2.1]heptane) increase ee from 50% to 85% in asymmetric hydrogenations .
- Solvent Optimization : CH₃CN improves chiral induction vs. CH₂Cl₂ due to polar aprotic stabilization of transition states .
Data Contradiction : Higher catalyst loading (10 mol%) paradoxically reduces ee due to competing non-selective pathways .
How do structural modifications (e.g., ring expansion) alter pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
